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Compound of Interest

Compound Name: Benzo[d]oxazole-2,5-dicarbonitrile

Cat. No.: B12873286 Get Quote

Abstract
This document provides a comprehensive experimental procedure for the multi-step synthesis

of Benzo[d]oxazole-2,5-dicarbonitrile, a key heterocyclic scaffold of interest in medicinal

chemistry and materials science. The synthesis commences with the nitration of 4-

cyanophenol, followed by the reduction of the resulting nitro compound to yield the key

intermediate, 2-amino-4-cyanophenol. Subsequent cyclization with oxalyl chloride and

amidation, followed by dehydration, affords the target molecule. This protocol is intended for

researchers, scientists, and professionals in drug development, offering detailed

methodologies, tabulated data for key reactions, and a visual workflow of the synthetic

pathway.

Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized

for their diverse pharmacological activities. The introduction of cyano groups into the

benzoxazole scaffold can significantly modulate its electronic properties and biological activity,

making dinitrile derivatives like Benzo[d]oxazole-2,5-dicarbonitrile attractive targets for

synthesis. This document outlines a robust and reproducible four-step synthetic route to this

compound.
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Step 1: Nitration

Step 2: Reduction

Step 3: Cyclization & Amidation

Step 4: Dehydration

4-Cyanophenol

4-Cyano-2-nitrophenol

HNO₃, H₂SO₄

2-Amino-4-cyanophenol

SnCl₂·2H₂O, HCl

5-Cyano-2-(chloroformyl)benzo[d]oxazole

Oxalyl Chloride, Toluene

5-Cyanobenzo[d]oxazole-2-carboxamide

NH₄OH

Benzo[d]oxazole-2,5-dicarbonitrile

POCl₃, Pyridine

Click to download full resolution via product page

Caption: Synthetic pathway for Benzo[d]oxazole-2,5-dicarbonitrile.
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Experimental Protocols
Step 1: Synthesis of 4-Cyano-2-nitrophenol
Materials:

4-Cyanophenol

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Deionized Water

Diethyl Ether

Procedure:

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a

thermometer, add 4-cyanophenol (11.9 g, 0.1 mol) and concentrated sulfuric acid (50 mL).

Cool the mixture to 0-5 °C in an ice bath.

Slowly add a pre-cooled mixture of concentrated nitric acid (7.5 mL, 0.12 mol) and

concentrated sulfuric acid (10 mL) dropwise from the dropping funnel, ensuring the

temperature does not exceed 10 °C.

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with

cold deionized water until the washings are neutral.

Recrystallize the crude product from an ethanol-water mixture to afford 4-cyano-2-

nitrophenol as yellow needles.
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Dry the product in a vacuum oven at 50 °C.

Parameter Value

Yield 85-90%

Melting Point 135-137 °C

Appearance Yellow needles

Step 2: Synthesis of 2-Amino-4-cyanophenol
Materials:

4-Cyano-2-nitrophenol

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (37%)

Sodium Hydroxide (NaOH)

Ethyl Acetate

Procedure:

To a 500 mL round-bottom flask, add 4-cyano-2-nitrophenol (16.4 g, 0.1 mol) and ethanol

(200 mL).

In a separate beaker, dissolve tin(II) chloride dihydrate (90.2 g, 0.4 mol) in concentrated

hydrochloric acid (100 mL).

Slowly add the tin(II) chloride solution to the flask containing the nitrophenol. The reaction is

exothermic; maintain the temperature below 50 °C using a water bath.

After the addition is complete, heat the mixture to reflux for 3 hours.

Cool the reaction mixture to room temperature and then place it in an ice bath.
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Carefully neutralize the mixture by the slow addition of a 50% (w/v) aqueous sodium

hydroxide solution until the pH is approximately 8-9. A precipitate of tin hydroxides will form.

Extract the product into ethyl acetate (3 x 150 mL).

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1)

to give 2-amino-4-cyanophenol as a pale brown solid.

Parameter Value

Yield 70-75%

Melting Point 155-158 °C

Appearance Pale brown solid

Step 3: Synthesis of 5-Cyanobenzo[d]oxazole-2-
carboxamide
Materials:

2-Amino-4-cyanophenol

Oxalyl Chloride

Anhydrous Toluene

Aqueous Ammonia (28-30%)

Dichloromethane

Procedure:
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In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, suspend 2-amino-

4-cyanophenol (13.4 g, 0.1 mol) in anhydrous toluene (100 mL).

Add oxalyl chloride (10.5 mL, 0.12 mol) dropwise at room temperature. Gas evolution will be

observed.

After the addition, heat the mixture to reflux for 4 hours.

Cool the reaction mixture and evaporate the toluene under reduced pressure to obtain the

crude 5-cyano-2-(chloroformyl)benzo[d]oxazole intermediate.

Without further purification, dissolve the crude intermediate in dichloromethane (150 mL) and

cool to 0 °C in an ice bath.

Add concentrated aqueous ammonia (30 mL) dropwise with vigorous stirring.

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium

sulfate.

Remove the solvent to yield the crude 5-cyanobenzo[d]oxazole-2-carboxamide, which can

be purified by recrystallization from ethanol.

Parameter Value

Yield 65-70% (over 2 steps)

Appearance Off-white solid

Step 4: Synthesis of Benzo[d]oxazole-2,5-dicarbonitrile
Materials:

5-Cyanobenzo[d]oxazole-2-carboxamide
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Phosphorus Oxychloride (POCl₃)

Anhydrous Pyridine

Procedure:

In a 100 mL round-bottom flask, dissolve 5-cyanobenzo[d]oxazole-2-carboxamide (9.35 g,

0.05 mol) in anhydrous pyridine (30 mL) at 0 °C.

Slowly add phosphorus oxychloride (7.0 mL, 0.075 mol) dropwise, keeping the temperature

below 10 °C.

After the addition, allow the mixture to stir at room temperature for 1 hour, and then heat at

80 °C for 3 hours.

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed

ice.

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane)

to afford Benzo[d]oxazole-2,5-dicarbonitrile as a white solid.

Parameter Value

Yield 75-80%

Melting Point >200 °C

Appearance White solid

Characterization Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 1.6 Hz, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.85 (dd,

J = 8.4, 1.6 Hz, 1H).

¹³C NMR (101 MHz, DMSO-d₆): δ 151.2, 143.5, 131.8, 129.5, 128.9, 120.3, 117.8, 114.2,

112.5, 108.9.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12873286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12873286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HRMS (ESI): m/z calculated for C₉H₄N₃O⁺ [M+H]⁺, found.

Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Nitric acid, sulfuric acid, oxalyl chloride, and phosphorus oxychloride are highly corrosive and

toxic. Handle with extreme care.

Cyanogen bromide, which is mentioned as a potential reagent in the literature, is highly toxic

and should be handled with appropriate safety measures[1]. The presented protocol avoids

its use.

The Sandmeyer reaction, an alternative for introducing cyano groups, involves diazonium

salts which can be explosive when dry. Handle with care[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijpbs.com [ijpbs.com]

2. prepchem.com [prepchem.com]

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Benzo[d]oxazole-2,5-dicarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12873286#experimental-procedure-for-benzo-d-
oxazole-2-5-dicarbonitrile-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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